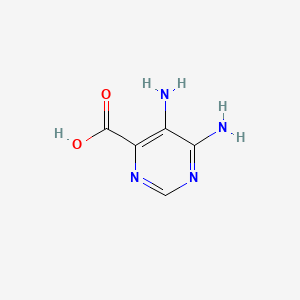

5,6-Diaminopyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

16008-49-4 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.129 |

IUPAC Name |

5,6-diaminopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C5H6N4O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,6H2,(H,10,11)(H2,7,8,9) |

InChI Key |

WYLDNEQKEWNGBG-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(C(=N1)N)N)C(=O)O |

Synonyms |

4-Pyrimidinecarboxylic acid, 5,6-diamino- |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diaminopyrimidine 4 Carboxylic Acid and Its Analogs

Established Reaction Pathways for Pyrimidine (B1678525) Core Formation

The formation of the central pyrimidine ring is the cornerstone of synthesizing 5,6-diaminopyrimidine-4-carboxylic acid. Traditional methods often rely on the cyclocondensation of acyclic precursors.

Condensation Reactions with Dicarbonyl Compounds

A widely employed strategy for pyrimidine synthesis involves the condensation of a three-carbon component, typically a 1,3-dicarbonyl compound or its equivalent, with an amidine or a related N-C-N fragment. This approach, often referred to as the Principal Synthesis, allows for the direct formation of the pyrimidine ring. For the synthesis of specifically substituted pyrimidines, the choice of the starting dicarbonyl compound and the amidine is crucial. For instance, the reaction of a substituted malonic ester with an appropriate amidine can lead to the formation of a pyrimidine ring with functional groups at various positions. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can significantly influence the reaction's outcome and yield.

A notable example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. This method is versatile and can be adapted to produce a wide range of substituted pyrimidines. The general scheme involves the reaction of an amidine with a β-keto ester, malonic ester, or a β-diketone.

Syntheses from Nitroso- and Amino-Pyrimidines

Another established pathway to functionalized pyrimidines, particularly those bearing amino groups, involves the modification of pre-existing pyrimidine rings. A common strategy is the introduction of a nitroso group at the 5-position of a 4,6-diaminopyrimidine, followed by its reduction to an amino group. This sequence, which is a key part of the Traube purine (B94841) synthesis, provides a reliable method for introducing the 5-amino group to create a 5,6-diamino substitution pattern. scribd.comchemistry-online.comdrugfuture.comslideshare.net

The initial nitrosation is typically carried out using sodium nitrite (B80452) in an acidic medium. The subsequent reduction of the nitroso group to an amine can be achieved using various reducing agents, such as ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation. scribd.comchemistry-online.comdrugfuture.com This two-step process is a powerful tool for the synthesis of 5,6-diaminopyrimidine derivatives from readily available 4,6-diaminopyrimidines.

For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be nitrosated with sodium nitrite and glacial acetic acid to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Subsequent reduction of this nitroso compound provides 2,4,5-triamino-6-hydroxypyrimidine, a key intermediate for various heterocyclic syntheses.

Strategic Synthesis of this compound

The specific synthesis of this compound requires strategies not only for the formation of the pyrimidine core but also for the precise introduction of the carboxylic acid group at the 4-position.

Carboxylic Acid Functionalization Strategies

Introducing a carboxylic acid group onto a pre-formed 5,6-diaminopyrimidine ring can be challenging due to the presence of the activating amino groups. Direct carboxylation methods are being explored. One such approach is the direct photochemical C-H carboxylation of aromatic diamines using carbon dioxide (CO2) under electron-donor- and base-free conditions. scispace.comnih.govresearchgate.net While this method has been demonstrated for o-phenylenediamine, its application to diaminopyrimidines presents an area for further investigation.

Transition metal-catalyzed C-H functionalization represents another promising strategy. These methods could potentially allow for the direct introduction of a carboxyl or a precursor group at the C4 position of a 5,6-diaminopyrimidine derivative. Research in this area is ongoing, with a focus on developing catalysts that can selectively functionalize the desired C-H bond in the presence of multiple reactive sites.

Preparation of Substituted Diaminopyrimidine-4-carboxylic Acid Esters

The synthesis of esters of this compound is often a more practical approach, as the ester group can serve as a protected form of the carboxylic acid and can be readily hydrolyzed in a final step. These esters can be prepared through several routes.

One common method involves the cyclocondensation of a suitable dicarbonyl compound that already contains an ester group with an appropriate N-C-N fragment. For example, the reaction of an enamino diketone bearing an ester group with a dinucleophile like benzamidine hydrochloride can yield ethyl 2,5-disubstituted pyrimidine-4-carboxylates. researchgate.net

Another strategy involves the functionalization of a pre-formed pyrimidine ring. For instance, polymer-assisted synthesis has been utilized to prepare ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates in a multi-step procedure. researchgate.net While this example illustrates functionalization at the 5-position, similar principles could be applied to target the 4-position.

Below is a table summarizing a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which highlights the versatility of condensation reactions in accessing such compounds. organic-chemistry.org

| Entry | Amidinium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | Formamidinium acetate (B1210297) | Methyl pyrimidine-5-carboxylate | 75 |

| 2 | Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 82 |

| 3 | Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 91 |

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound and its analogs, often providing advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such approach is the use of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a palladium-catalyzed carbonylation of a suitably halogenated diaminopyrimidine precursor could be a viable route to introduce the carboxylic acid functionality. A procedure for the palladium-catalyzed aminocarbonylation of 5-bromopyrimidine has been reported, yielding pyrimidine-5-carboxylic acid amides, which could potentially be hydrolyzed to the corresponding carboxylic acid. orgsyn.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technology can be applied to various steps in the synthesis of this compound, from the initial pyrimidine ring formation to subsequent functionalization reactions.

Direct C-H functionalization, as mentioned earlier, represents a cutting-edge strategy that avoids the need for pre-functionalized starting materials. The development of catalysts that can selectively activate and carboxylate the C4-H bond of a 5,6-diaminopyrimidine scaffold would be a significant advancement in the synthesis of this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidine derivatives. The Suzuki and Buchwald-Hartwig reactions are particularly powerful for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of diverse substituents onto the pyrimidine ring.

The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile tool for the arylation of pyrimidine cores. For instance, the synthesis of 6-aryl-2,4-diaminopyrimidines can be achieved through the Suzuki cross-coupling of commercially available 6-chloro-2,4-diaminopyrimidine with various arylboronic acids. researchgate.net This method generally provides moderate to good yields and demonstrates the utility of palladium catalysis in derivatizing the pyrimidine scaffold.

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction for the formation of C-N bonds. This reaction is instrumental in the synthesis of aminopyrimidines by coupling aryl halides with amines. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with sterically hindered phosphine ligands often being employed to facilitate the catalytic cycle. While direct application to the synthesis of this compound is not extensively documented, the principles of Buchwald-Hartwig amination are foundational for introducing amino groups into the pyrimidine ring, a key step in the synthesis of such compounds.

Table 1: Examples of Palladium-Catalyzed Synthesis of Diaminopyrimidine Derivatives

| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| 1 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-2,4-diaminopyrimidine | Moderate |

| 2 | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | 2-Anilino-4-chloropyrimidine | Good |

This table is illustrative and based on general applications of these reactions to similar pyrimidine systems.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net These reactions are particularly well-suited for the synthesis of highly substituted heterocyclic systems like diaminopyrimidines.

A notable example is the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines through a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, affording good yields. mdpi.com While not directly yielding this compound, this illustrates the potential of MCRs in constructing fused pyrimidine systems with multiple amino substituents. The development of novel MCRs that incorporate the necessary functionalities for the target molecule is an active area of research.

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps with yields up to 93%. nih.gov This approach highlights the potential for catalytic MCRs in building diverse pyrimidine libraries.

Table 2: Illustrative Multicomponent Synthesis of Pyrimidine Derivatives

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| 1 | 2-Aminopyridine | Triethyl orthoformate | Primary amine | None (solvent-free) | 4-Substituted aminopyrido[2,3-d]pyrimidine |

| 2 | Amidine | Alcohol 1 | Alcohol 2 | Iridium-pincer complex | Polysubstituted pyrimidine |

This table showcases the versatility of multicomponent reactions in pyrimidine synthesis.

Minisci Homolytic Alkoxycarbonylation for Pyrimidine Functionalization

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle, providing a powerful method for direct C-H functionalization. newdrugapprovals.org This reaction is particularly useful for introducing alkyl and acyl groups onto the pyrimidine ring.

A notable application of a Minisci-type reaction is the homolytic alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters. This reaction has been shown to be highly regioselective, allowing for the one-step synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate in useful quantities. thieme-connect.de This approach represents a significant advancement as it directly installs the desired carboxylic acid functionality at the C4 position of the pyrimidine ring, a key structural feature of the target molecule. The reaction typically employs a radical initiator and an alkoxycarbonyl radical source. thieme-connect.de

While the direct application to a 5,6-diaminopyrimidine substrate has not been extensively reported, this methodology provides a promising route for the late-stage functionalization of appropriately substituted pyrimidine precursors.

Catalysis and Reaction Optimization in Diaminopyrimidine Synthesis

The efficiency and selectivity of synthetic routes to diaminopyrimidines are heavily reliant on the careful selection and optimization of catalysts and reaction conditions. Both Lewis acids and Brønsted bases play crucial roles in activating substrates and facilitating key bond-forming steps.

Role of Lewis Acids and Brønsted Bases

Lewis acids are frequently employed in pyrimidine synthesis to activate substrates towards nucleophilic attack. For example, a Lewis acid-catalyzed condensation reaction allows for the synthesis of 4-aminopyrimidines from acrylonitrile in high yields. researchgate.net In the context of diaminopyrimidine synthesis, Lewis acids can facilitate cyclization reactions and promote the formation of the pyrimidine ring. For instance, samarium chloride has been used as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org The Lewis acid activates the carbonyl group, facilitating the cyclization step. organic-chemistry.org

Brønsted bases are essential for promoting reactions that involve deprotonation steps, such as in many condensation and cross-coupling reactions. While specific studies focusing solely on the catalytic role of Brønsted bases in the synthesis of this compound are limited, their function as stoichiometric bases in reactions like the Buchwald-Hartwig amination is critical for the deprotonation of the amine nucleophile, thereby enabling its participation in the catalytic cycle. Strong, non-nucleophilic Brønsted bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are known to catalyze a variety of organic transformations and could find application in optimizing diaminopyrimidine syntheses.

Green Chemistry Aspects in Reaction Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to pharmaceuticals and their intermediates. rasayanjournal.co.inresearchgate.net The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of resource utilization.

In the synthesis of pyrimidine derivatives, green chemistry approaches include the use of:

Alternative energy sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in pyrimidine synthesis. rasayanjournal.co.in

Greener solvents: The use of water or solvent-free conditions is highly desirable to reduce the environmental impact of organic solvents. Multicomponent reactions are often amenable to solvent-free conditions. mdpi.com

Catalysis: The use of catalysts, especially those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. This minimizes waste and energy consumption. rasayanjournal.co.in

Atom economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. researchgate.net

The development of synthetic routes to this compound that incorporate these green chemistry principles is an important goal for sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 5,6 Diaminopyrimidine 4 Carboxylic Acid Derivatives

Cyclization Reactions Leading to Fused Heterocycles

The ortho-disposed amino groups at the 5 and 6 positions of the pyrimidine (B1678525) ring are ideally situated for cyclization reactions with appropriate reagents, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These reactions are fundamental to the synthesis of purines, pteridines, and other related compounds of significant biological and industrial importance.

Intramolecular Cyclocondensation Pathways

While less common than intermolecular reactions, intramolecular cyclocondensation of 5,6-diaminopyrimidine-4-carboxylic acid derivatives can be a powerful strategy for the synthesis of specific fused systems. These reactions typically involve a derivative where a reactive functional group has been introduced, which can then undergo cyclization with one or both of the amino groups.

For instance, conversion of the carboxylic acid to a carboxamide, followed by activation, can lead to intramolecular cyclization. A notable example is the intramolecular cyclodesulfurization of thiosemicarbazides derived from related pyrimidine systems, which proceeds to form fused oxadiazoles. researchgate.net Although not directly involving this compound, this illustrates a potential pathway for intramolecular cyclization. Another potential route involves the in-situ generation of reactive intermediates from derivatives of the carboxylic acid or amino groups that can then undergo spontaneous cyclization.

Intermolecular Cyclization with Dicarbonyl and Other Functionalized Reagents

The most versatile and widely exploited reactivity of this compound and its derivatives is their intermolecular cyclocondensation with a variety of reagents to form fused heterocycles.

Purine (B94841) Synthesis: The classical Traube purine synthesis is a prime example of this reactivity. thieme-connect.deresearchgate.net Reaction of 5,6-diaminopyrimidines with one-carbon synthons such as formic acid, triethyl orthoformate, or diethoxymethyl acetate (B1210297) leads to the formation of the imidazole (B134444) ring, resulting in purine derivatives. thieme-connect.de For example, heating 2,5,6-triaminopyrimidin-4-ol with formic acid results in the formation of guanine. thieme-connect.de The use of different one-carbon sources can introduce substituents at the 8-position of the purine ring.

Pteridine (B1203161) Synthesis: Condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds is a common method for the synthesis of pteridines. For instance, the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone at a controlled pH yields 2,4-diamino-6-hydroxymethylpteridine, an important intermediate in the synthesis of methotrexate. google.comgoogle.com Similarly, reaction with glyoxal (B1671930) can lead to the formation of the parent pteridine ring system. The regioselectivity of this condensation is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on both the pyrimidine and the dicarbonyl compound.

| Reagent | Fused Heterocycle | Reference |

| Formic Acid | Purine | thieme-connect.de |

| Triethyl Orthoformate | Purine | thieme-connect.de |

| Dihydroxyacetone | Pteridine | google.comgoogle.com |

| Glyoxal | Pteridine |

Transformations Involving Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of this compound are readily derivatized, providing a means to modulate the compound's physical and chemical properties and to introduce further diversity for various applications.

Amine Reactivity (e.g., Acylation, Alkylation)

The amino groups at positions 5 and 6 are nucleophilic and can undergo typical amine reactions such as acylation and alkylation.

Acylation: The amino groups can be acylated using acid anhydrides, acid chlorides, or activated esters. For example, the reaction of aminopyridines with endic anhydride (B1165640) results in the chemoselective acylation of the exocyclic amino group. jocpr.com A similar reactivity is expected for this compound. The acylation can be catalyzed by 4-(dimethylamino)pyridine (DMAP), which involves the formation of a highly reactive acylpyridinium ion pair. utrgv.edu

Alkylation: N-alkylation of the amino groups can be achieved using alkyl halides. The regioselectivity of alkylation (N-5 vs. N-6) can be influenced by steric and electronic factors of both the pyrimidine substrate and the alkylating agent. In related diaminopyrimidine systems, S-alkylation of a mercapto group is often preferred over N-alkylation of the amino groups, highlighting the nuanced reactivity. mdpi.com

Carboxylic Acid Derivatization (e.g., Esterification, Amidation)

The carboxylic acid group at position 4 can be converted into a variety of derivatives, most commonly esters and amides.

Esterification: Esterification can be accomplished through several methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. jocpr.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like DMAP can be used for mild esterification. jocpr.com Another efficient method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net The choice of method often depends on the sensitivity of the substrate and the desired ester.

Amidation: The formation of amides from the carboxylic acid group is a crucial transformation, often employed in the synthesis of biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). nih.govnih.gov The choice of coupling reagent and reaction conditions is critical, especially when dealing with less nucleophilic amines like anilines. researchgate.net

| Transformation | Reagent/Catalyst | Product | Reference |

| Acylation | Acetic Anhydride/DMAP | N-acetyl derivative | utrgv.edu |

| Esterification | Methanol/H+ | Methyl ester | core.ac.uk |

| Esterification | Alcohol/DCC/DMAP | Ester | jocpr.com |

| Amidation | Amine/HATU | Amide | nih.gov |

| Amidation | Amine/EDC/HOBt | Amide | nih.gov |

Nucleophilic Addition and Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is generally electron-deficient due to the presence of the two ring nitrogen atoms. However, the two amino groups at positions 5 and 6 are strong electron-donating groups, which can influence the ring's susceptibility to nucleophilic attack.

Nucleophilic substitution reactions on the pyrimidine ring itself are more common when the ring is substituted with good leaving groups, such as halogens or alkoxy groups. For instance, in 4,6-dichloropyrimidine-5-carbaldehyde, the chlorine atoms can be displaced by amines in a nucleophilic aromatic substitution (SNAr) reaction. The presence of an aldehyde group at the 5-position further activates the ring towards nucleophilic attack.

In the case of this compound, direct nucleophilic attack on the pyrimidine ring is less favorable due to the presence of the electron-donating amino groups. However, if the carboxylic acid is converted to a different functional group or if the reaction conditions are harsh, such reactions might be possible. The cyano group in 6-cyanocytidines, for example, has been shown to act as a leaving group in nucleophilic substitution reactions. core.ac.uk This suggests that derivatization of the carboxylic acid group could potentially open up pathways for nucleophilic substitution on the pyrimidine ring.

Redox Transformations of the Pyrimidine Moiety

The pyrimidine core is susceptible to a variety of redox transformations, which can be influenced by the nature and position of its substituents. While specific studies on the redox behavior of this compound are not extensively documented, the reactivity of related pyrimidine derivatives provides significant insights into the potential transformations of its pyrimidine moiety.

Oxidation reactions on the pyrimidine ring can be challenging due to the electron-deficient nature of the heterocycle, which is further influenced by the presence of amino and carboxylic acid groups. However, transformations of substituents attached to the ring are more common. For instance, alkyl groups on the pyrimidine ring can be oxidized to the corresponding carboxylic acids. The oxidation of a methyl group on a pyrimidine to a pyrimidine-4-carboxylic acid has been demonstrated, which subsequently undergoes decarboxylation. youtube.com This suggests that if the pyrimidine ring of a this compound derivative were to be alkylated, similar oxidative transformations could be possible.

The presence of amino groups can also direct oxidation. In some cases, the pyrimidine ring itself can be oxidized to form N-oxides, a reaction that has been shown to activate the ring towards nucleophilic substitution. For example, the N-oxidation of 2,4-diamino-6-chloropyrimidine has been achieved using various oxidizing agents. This process can be catalyzed by species like sodium tungstate (B81510) with hydrogen peroxide.

Conversely, the reduction of the pyrimidine ring can also be achieved, typically leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. These reactions often require strong reducing agents. The carboxylic acid group itself can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org It is important to note that the aldehyde intermediate formed during the reduction of a carboxylic acid is highly reactive and typically cannot be isolated. libretexts.org

The interplay of the amino and carboxylic acid substituents on the this compound backbone will significantly modulate its redox potential compared to simpler pyrimidines. The electron-donating amino groups would be expected to increase the electron density of the ring, potentially making it more susceptible to oxidation, while the electron-withdrawing carboxylic acid group would have the opposite effect.

Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives

The arrangement of substituents on the pyrimidine ring of this compound derivatives plays a crucial role in directing the outcome of chemical reactions, a phenomenon known as regioselectivity. The electronic properties and steric hindrance imposed by the two amino groups at the C5 and C6 positions, and the carboxylic acid group at the C4 position, create a unique reactivity map for this scaffold.

Studies on related substituted pyrimidines have demonstrated that the position of substitution can be highly controlled. For instance, in the amination of 2,4-dichloropyrimidines, the reaction with ammonia (B1221849) has been shown to preferentially occur at the C4 position. arabjchem.org However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C2 position. nih.gov This highlights the nuanced control that can be achieved by varying reaction conditions and nucleophiles.

The presence of an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidines generally directs nucleophilic substitution to the C4 position. nih.gov In the case of this compound, the two amino groups are electron-donating, which would activate the ring towards electrophilic substitution, while the carboxylic acid is electron-withdrawing. This push-pull electronic nature can lead to complex regiochemical outcomes. For example, in Suzuki coupling reactions involving 2,4-diamino-5-iodopyrimidine derivatives, the substitution occurs at the C5 position. mdpi.com

The following table summarizes the observed regioselectivity in the amination of substituted dichloropyrimidines, which can serve as a model for predicting the reactivity of halogenated derivatives of this compound.

| Pyrimidine Derivative | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine (SNAr) | C4-amination | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine (Pd-catalyzed) | C4-amination (high selectivity) | acs.org |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | C2-amination | nih.gov |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | C4-amination | arabjchem.org |

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of the reactivity of chiral derivatives of this compound. While direct studies on the stereoselective reactions of this specific compound are limited, research on related pyrimidine systems provides valuable insights. For example, the nucleophilic ring-opening of chiral 2-oxo-3-phenylisoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides has been shown to proceed with varying degrees of stereoselectivity, which is primarily dependent on the nucleophile used. nih.gov This suggests that if chiral centers are introduced into derivatives of this compound, stereoselective transformations could be achieved.

Computational Mechanistic Elucidation of Key Reactions

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering insights into transition states, reaction energies, and the factors governing selectivity that are often difficult to obtain through experimental means alone. mdpi.com While specific computational studies on the reaction mechanisms of this compound are not widely reported, research on related pyrimidine systems provides a framework for how such investigations could be approached.

Density Functional Theory (DFT) is a commonly employed method for studying the reactivity of heterocyclic compounds. For example, DFT calculations have been used to estimate the acidities (pKa values) of various pyrimidine derivatives by calculating the energy difference between the parent compound and its dissociated form in an aqueous solvent model. nih.gov Such calculations could be applied to this compound to predict its acid-base properties and how they influence its reactivity.

Computational studies have also been instrumental in understanding the mechanisms of substitution reactions on the pyrimidine ring. For instance, the unexpected regioselectivity observed in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines was rationalized through computational analysis, which suggested a key role for a Meisenheimer complex intermediate. chemrxiv.org Similarly, computational methods have been used to explore the reaction sites of pyrimidine bases during chlorination, providing a molecular-level understanding of their transformation mechanisms. researchgate.net

Furthermore, computational studies can elucidate the mechanisms of radical reactions involving pyrimidines. The addition mechanisms of pyrimidine-type radicals to neighboring deoxyguanosines in DNA have been explored using computational models, revealing the thermodynamic and kinetic factors that control these reactions. rsc.org These types of studies could be adapted to investigate the radical reactions of this compound derivatives.

The table below presents examples of computational methods applied to study the reactivity of pyrimidine derivatives, which could be extended to the investigation of this compound.

| Pyrimidine System | Computational Method | Investigated Property/Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Various Pyrimidines | DFT (B3LYP/6-31+G(d,p) with SM8) | Acidity (pKa) | Excellent correlation between calculated energy differences and experimental pKa values. | nih.gov |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Computational Study | Aminolysis Reaction Mechanism | A Meisenheimer complex plays a key role in the unexpected disubstitution product. | chemrxiv.org |

| Pyrimidine Bases | Computational Study | Reaction Sites during Chlorination | Identified the most reactive sites for chlorine attack. | researchgate.net |

| Pyrimidine Radicals | Computational Study | Addition to Deoxyguanosine | Revealed the thermodynamic and kinetic favorability of 5' vs. 3' addition. | rsc.org |

Applications of 5,6 Diaminopyrimidine 4 Carboxylic Acid As a Chemical Building Block

Precursors for Pteridine (B1203161) Synthesis

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. They are of considerable interest due to their diverse biological activities. 5,6-Diaminopyrimidine-4-carboxylic acid is an ideal precursor for the synthesis of pteridine derivatives, particularly those bearing a carboxylic acid group at position 6.

The Gabriel-Isay condensation is a classical and widely employed method for the synthesis of pteridines. thieme-connect.de This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. In the case of this compound, the vicinal diamino groups readily react with α-dicarbonyl compounds such as glyoxal (B1671930), diacetyl, or benzil (B1666583) to form the pyrazine ring, leading to the corresponding 6-carboxypteridine derivatives.

The reaction mechanism typically initiates with the nucleophilic attack of the more basic amino group (usually at the 5-position) on one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the aromatic pteridine ring system. The presence of the carboxylic acid group at the 4-position of the pyrimidine ring is generally maintained throughout the reaction, affording pteridine-6-carboxylic acids.

While the Gabriel-Colman rearrangement is a known reaction for ring expansion to form isoquinolines from phthalimido esters, its direct application in this specific pteridine synthesis is less common. mdpi.com However, the underlying principle of intramolecular cyclization is a shared feature.

Table 1: Representative Gabriel-Isay Annulation for Pteridine-6-carboxylic Acid Synthesis

| Dicarbonyl Compound | Product | Typical Reaction Conditions |

| Glyoxal | Pteridine-6-carboxylic acid | Aqueous or alcoholic solvent, often at room temperature or with gentle heating. |

| Diacetyl | 6,7-Dimethylpteridine-6-carboxylic acid | Similar conditions to glyoxal, may require slightly elevated temperatures. |

| Benzil | 6,7-Diphenylpteridine-6-carboxylic acid | Higher boiling point solvents like DMF or acetic acid may be used. |

Pterins (2-amino-4-oxo-3,4-dihydropteridines) and lumazines (pteridine-2,4(1H,3H)-diones) are important classes of pteridines with significant biological roles. This compound can be a key building block for the synthesis of 6-carboxy substituted pterins and lumazines.

To synthesize 6-carboxy-substituted pterins, a derivative of this compound, such as 2-amino-5,6-diaminopyrimidin-4(3H)-one-6-carboxylic acid, would be condensed with a suitable dicarbonyl compound. Similarly, for the synthesis of 6-carboxy-substituted lumazines, a 5,6-diaminouracil (B14702) derivative bearing a carboxylic acid at the corresponding position would be the precursor. The general synthetic strategy remains the Gabriel-Isay condensation. For instance, the reaction with glyoxal would yield lumazine-6-carboxylic acid. The choice of the dicarbonyl compound allows for the introduction of various substituents at the 6- and 7-positions of the resulting pteridine ring.

Building Blocks for Purine (B94841) Derivatives

Purines, composed of a fused pyrimidine and imidazole (B134444) ring system, are fundamental components of nucleic acids and other biologically important molecules. This compound provides a direct route to purine-6-carboxylic acid derivatives.

The Traube purine synthesis is a foundational method for the construction of the purine ring system. drugfuture.comscribd.comslideshare.net It involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit. When this compound is used as the starting material, it can be reacted with reagents like formic acid, formamide, or orthoformates to introduce the C8 atom of the purine ring. thieme-connect.deslideshare.net

The classical Traube synthesis often involves heating the diaminopyrimidine with formic acid. Modern variants of this synthesis may employ milder conditions, alternative one-carbon sources, and catalytic methods to improve yields and substrate scope. For instance, the use of triethyl orthoformate in the presence of an acid catalyst can facilitate the cyclization under less harsh conditions.

The final step in the Traube synthesis is a cyclodehydration reaction. After the initial reaction of the 5-amino group with the one-carbon source to form an N-formyl or related intermediate, an intramolecular cyclization occurs with the elimination of a water molecule to form the imidazole ring of the purine.

This cyclodehydration can be promoted by heat or by the use of dehydrating agents. The stability of the carboxylic acid group under these conditions is a key consideration, and in some cases, it may be protected as an ester prior to cyclization to prevent unwanted side reactions.

Table 2: Representative Traube Synthesis for Purine-6-carboxylic Acid Derivatives

| One-Carbon Source | Product | Typical Reaction Conditions |

| Formic Acid | Purine-6-carboxylic acid | Heating in formic acid, often at reflux. |

| Triethyl Orthoformate | Ethyl purine-6-carboxylate | Heating with triethyl orthoformate, sometimes with an acid catalyst. |

| Formamide | Purine-6-carboxylic acid | Heating in formamide. |

Construction of Diverse Fused Heterocyclic Systems

The reactivity of the vicinal diamino groups and the carboxylic acid function in this compound allows for the construction of a variety of other fused heterocyclic systems beyond pteridines and purines. By reacting with appropriate bifunctional electrophiles, novel ring systems can be synthesized.

For example, reaction with 1,2-dicarbonyl compounds can lead to pyrimido[4,5-b]pyridazines. Condensation with α-haloketones followed by cyclization can yield thiazolo[4,5-d]pyrimidines. Furthermore, multicomponent reactions involving this compound, an aldehyde, and a compound with an active methylene (B1212753) group can lead to the formation of complex fused systems like pyrimido[4,5-b]quinolines. ucla.edu The carboxylic acid group can be further modified to create amides or esters, expanding the range of accessible derivatives.

These reactions highlight the potential of this compound as a versatile scaffold for combinatorial chemistry and the generation of libraries of novel heterocyclic compounds for drug discovery and materials science applications.

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The synthesis of pyrido[2,3-d]pyrimidines, a class of privileged heterocyclic scaffolds in drug discovery, often utilizes pyrimidine derivatives. nih.gov The general strategy involves the condensation of a 5,6-diaminopyrimidine derivative with a suitable three-carbon synthon. In the case of this compound, the vicinal diamino groups can react with dicarbonyl compounds or their equivalents to form the fused pyridine (B92270) ring. The carboxylic acid group can be retained or can participate in subsequent reactions, offering a handle for further molecular elaboration or for modulating the physicochemical properties of the final molecule.

Research has demonstrated various methods for constructing the pyrido[2,3-d]pyrimidine core, often employing multicomponent reactions or nano-catalysts to improve efficiency and yield. orgchemres.orgrsc.org For instance, the reaction of 6-aminouracils (structurally related to the subject compound) with α,β-unsaturated carbonyl compounds is a common route. rsc.org The presence of the carboxylic acid at the 4-position of this compound offers a unique opportunity to create derivatives with specific substitution patterns that are not readily accessible from other starting materials. These scaffolds are investigated for a wide range of biological activities, including as antitumor and antimicrobial agents. rsc.orgacs.org

| Starting Pyrimidine Derivative | Reaction Partner(s) | Resulting Scaffold | Key Features |

|---|---|---|---|

| This compound | 1,3-Dicarbonyl Compounds (e.g., malonic acid derivatives, β-ketoesters) | Pyrido[2,3-d]pyrimidine-4-carboxylic acid | Forms fused pyridine ring; retains carboxylic acid for further functionalization. |

| 6-Aminouracils | Arylidene-malononitriles | Pyrido[2,3-d]pyrimidines | A well-established route for creating diverse derivatives. rsc.org |

| 2,6-Diaminopyrimidine-4(3H)-one | α,β-Unsaturated carbonyl compounds | Pyrido[2,3-d]pyrimidine analogs | Utilized in various synthetic approaches for bioactive compounds. rsc.org |

Thienopyrimidine and Pyrrolopyrimidine Systems

The versatility of this compound extends to the synthesis of other important fused heterocycles like thienopyrimidines and pyrrolopyrimidines. These systems are isosteres of biogenic purines and frequently act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR). lmaleidykla.lt

The synthesis of thieno[2,3-d]pyrimidines can be achieved by reacting a suitable pyrimidine precursor with reagents that provide the sulfur and two carbon atoms needed for the thiophene (B33073) ring. For example, reaction of a diaminopyrimidine with α-haloketones or α-halocarboxylic esters followed by cyclization is a common strategy. Specifically, starting from precursors like 2,4-diamino-6-chloropyrimidine-5-carbaldehyde (B12915884), reaction with ethyl mercaptoacetate (B1236969) can lead to the formation of a thieno[2,3-d]pyrimidine-6-carboxylate. sci-hub.se

Similarly, pyrrolo[2,3-d]pyrimidines are synthesized by constructing a fused pyrrole (B145914) ring. This can be accomplished by reacting the diaminopyrimidine with α-haloaldehydes or α-haloketones. A documented synthesis involves the reaction of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde with methyl N-methylglycinate to yield a pyrrolo[2,3-d]pyrimidine-6-carboxylate derivative. sci-hub.se These pyrrolopyrimidine scaffolds are crucial in the development of inhibitors for protein kinases like PKB/Akt. nih.gov

| Target Scaffold | Typical Reagents with Diaminopyrimidine | Example Precursor | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Ethyl mercaptoacetate | 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | sci-hub.se |

| Pyrrolo[2,3-d]pyrimidine | Methyl N-methylglycinate | 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | sci-hub.se |

| Pyrrolo[2,3-d]pyrimidine | α-Halo ketones | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | nih.gov |

Novel Polycyclic Aromatic Nitrogen Heterocycles

Beyond the common bicyclic systems, this compound serves as a platform for creating more complex, novel polycyclic aromatic nitrogen heterocycles. nih.gov These intricate structures are sought after in materials science and medicinal chemistry for their unique electronic and biological properties. The dual amino functionality allows for domino or tandem reactions where two new rings can be fused onto the pyrimidine core in a single synthetic sequence. For example, reaction with reagents containing both electrophilic and nucleophilic centers can lead to the formation of tetracyclic systems. rsc.org The synthesis of such complex nitrogen-containing heterocycles is an active area of research, with goals ranging from developing new pharmaceuticals to creating advanced materials. nih.govmdpi.com

Contributions to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govescholarship.org this compound is an ideal scaffold for such libraries due to its multiple points of diversification.

The carboxylic acid group can be readily converted into a wide array of amides, esters, or other functional groups by coupling with diverse sets of amines, alcohols, etc. researchgate.net Simultaneously, the two amino groups can be reacted with various aldehydes, ketones, or acylating agents to introduce further diversity. This multi-handle approach allows for the generation of vast libraries of related compounds from a single core structure. DNA-encoded libraries, a modern approach in combinatorial chemistry, have been successfully synthesized using pyrimidine scaffolds, highlighting their utility in generating large and diverse collections of molecules for screening against biological targets. rsc.org The use of mixture-based synthetic combinatorial libraries has proven effective in identifying novel bioactive agents. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. nih.gov The structure of this compound, with its multiple hydrogen bond donors (two -NH2 groups) and acceptors (pyrimidine nitrogens, carbonyl oxygen), makes it an excellent candidate for forming well-defined supramolecular assemblies.

These molecules can self-assemble in solution or in the solid state to form ordered structures like ribbons, sheets, or three-dimensional networks. researchgate.net The carboxylic acid can form strong hydrogen-bonded dimers, while the amino groups and pyrimidine nitrogens can engage in complementary hydrogen bonding patterns. This predictable self-assembly is being explored for applications in crystal engineering, materials science, and the development of "smart" materials that can respond to external stimuli. umass.edu The principles of self-assembly are fundamental to creating complex nanostructures from molecular components. mdpi.comsleimangroup.com

Theoretical and Computational Studies on 5,6 Diaminopyrimidine 4 Carboxylic Acid and Its Structural Analogs

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in exploring the electronic landscape of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard tool for predicting the three-dimensional structure of molecules with high accuracy. By calculating the electron density, DFT methods can find the optimized geometry of a molecule, which corresponds to its most stable conformation (a minimum on the potential energy surface).

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine structural parameters. acs.orgresearchgate.net In a study on 2,6-diaminopyrimidin-4-ol derivatives, which are structural analogs, the theoretical structural parameters obtained from DFT calculations were found to be in close agreement with experimental data from single-crystal X-ray diffraction. acs.orgresearchgate.net This validates the use of DFT for obtaining reliable geometries.

Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Diaminopyrimidine Analog Data based on findings for 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate, a structural analog.

| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |

| Bond Length | C1-O3 | 1.36 Å | 1.35 Å |

| Bond Length | S1-O3 | 1.62 Å | 1.60 Å |

| Bond Angle | C5-S1-O3 | 103.4° | 102.8° |

| Torsional Angle | C5-S1-O3-C1 | -81.5° | -81.1° |

This table is for illustrative purposes, showing the typical level of agreement between DFT calculations and experimental data for this class of compounds.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In studies of diaminopyrimidine derivatives, FMO analysis is typically performed using DFT or Time-Dependent DFT (TD-DFT) methods. acs.orgresearchgate.net The HOMO in these molecules is often distributed over the electron-rich diaminopyrimidine ring, while the LUMO may be located on the pyrimidine ring or on adjacent substituents. The Egap is used to evaluate the charge transfer phenomena within the molecule. researchgate.net For instance, a smaller energy gap suggests a higher propensity for intramolecular charge transfer, which can be important for optical and electronic properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Diaminopyrimidine Analogs Data based on computational studies of substituted diaminopyrimidine derivatives.

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |

| Analog A | -6.2 | -1.5 | 4.7 |

| Analog B | -6.5 | -1.8 | 4.7 |

This table illustrates typical FMO energy values found in the literature for analogous structures, showing how different substitutions can modulate these properties.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and lone-pair orbitals, revealing the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. The MEP map uses a color scale to indicate different potential values: red regions represent the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show the most positive potential (electron-poor, susceptible to nucleophilic attack). Green areas indicate neutral potential. researchgate.net

In substituted pyrimidines and related heterocycles, MEP analysis clearly identifies the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group as the most negative (red) regions, making them likely sites for protonation and hydrogen bond acceptance. acs.orgresearchgate.netnih.gov Conversely, the amino group hydrogens and the carboxylic acid hydrogen are typically in positive (blue) potential regions, marking them as sites for nucleophilic attack or hydrogen bond donation. nih.gov This analysis provides a clear, qualitative picture of the molecule's reactivity patterns. researchgate.net

Analysis of Noncovalent Interactions

Noncovalent interactions, though weaker than covalent bonds, are fundamental to molecular recognition, crystal packing, and biological activity. For molecules like 5,6-Diaminopyrimidine-4-carboxylic acid, hydrogen bonding is a dominant noncovalent force.

This compound possesses multiple functional groups capable of acting as both hydrogen bond donors (the -NH2 and -COOH groups) and acceptors (the ring nitrogens and carbonyl oxygen). This allows for the formation of extensive and complex hydrogen bonding networks.

Computational studies on analogous pyrimidinone and diaminopyrimidine systems have elucidated the nature of these interactions. acs.org DFT calculations are used to determine the geometry and energy of these hydrogen bonds. acs.org Common hydrogen bonding motifs include N–H···O and N–H···N interactions, which can lead to the formation of dimers or extended chains and sheets in the solid state. acs.orgresearchgate.netacs.org The quantum theory of atoms in molecules (QTAIM) can be employed to further characterize these bonds, revealing their strength and nature (e.g., electrostatic vs. covalent character). acs.org In pyrimidinones, N–H···O interactions have been shown to be particularly strong, playing a key role in the formation of stable dimers during crystallization. acs.org The ability of the pyrimidine ring nitrogens to accept hydrogen bonds is also a well-established feature, contributing to the formation of cyclic, double-hydrogen-bonded systems with other molecules. rsc.org

π-Stacking Interactions in Crystal Packing

The arrangement of molecules in the crystalline state is significantly influenced by non-covalent interactions, among which π-stacking plays a crucial role, particularly in aromatic and heteroaromatic systems like this compound. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are fundamental to the stability and architecture of the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can deconstruct the complex network of contacts into contributions from different atom pairs. For this compound, while specific experimental crystallographic data is not widely available, theoretical analysis based on its molecular structure allows for the prediction of these contacts.

The analysis of related diaminopyrimidine structures reveals that hydrogen bonds, particularly N-H···N and N-H···O, constitute a significant portion of the intermolecular contacts. Given the structure of this compound, with its amino and carboxylic acid groups, H···O and H···N contacts are expected to be dominant. The table below, based on analyses of structurally similar compounds, provides a probable distribution of intermolecular contacts.

Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| H···O/O···H | 20 - 30% |

| H···N/N···H | 15 - 25% |

| C···H/H···C | 5 - 10% |

| C···C | 2 - 5% |

| N···C/C···N | 1 - 3% |

| O···C/C···O | < 2% |

Note: The data in this table is predictive and based on computational analyses of structurally analogous pyrimidine derivatives.

The two-dimensional fingerprint plots derived from this analysis would show distinct spikes corresponding to the prominent hydrogen bond interactions, underscoring their primary role in the molecular packing. The significant H···H contacts arise from the numerous hydrogen atoms on the periphery of the molecule.

Prediction of Spectroscopic Signatures

Vibrational Spectroscopy (FT-IR) Mode Assignments

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of molecules. For this compound, DFT calculations can provide a detailed assignment of vibrational modes for its Fourier-transform infrared (FT-IR) spectrum. These theoretical spectra serve as a valuable reference for experimental studies.

The predicted FT-IR spectrum is characterized by distinct bands corresponding to the various functional groups present in the molecule. The high-frequency region is dominated by the stretching vibrations of the N-H bonds of the amino groups and the O-H bond of the carboxylic acid. The C=O stretching of the carboxylic acid and C=N/C=C stretching vibrations of the pyrimidine ring appear in the mid-frequency range. The fingerprint region contains complex vibrations involving bending and torsional modes of the entire molecule.

Table 2: Predicted FT-IR Vibrational Frequencies and Mode Assignments

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode Assignment |

|---|---|

| 3500 - 3300 | N-H stretching (amino groups) |

| 3300 - 2500 | O-H stretching (carboxylic acid, broad) |

| 1720 - 1680 | C=O stretching (carboxylic acid) |

| 1650 - 1550 | N-H bending (amino groups), C=N and C=C stretching (pyrimidine ring) |

| 1500 - 1400 | C-N stretching, C-C stretching |

| 1400 - 1200 | O-H bending, C-O stretching |

| 1200 - 1000 | In-plane ring deformations |

Note: These are predicted frequency ranges based on DFT calculations for similar pyrimidine structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound. These predictions are valuable for structural elucidation and for comparison with experimental data. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum, the proton of the carboxylic acid is expected to be the most deshielded, appearing at a high chemical shift. The protons of the amino groups will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. The pyrimidine ring proton will have a characteristic chemical shift in the aromatic region.

In the ¹³C NMR spectrum, the carboxyl carbon will be the most downfield signal. The carbons of the pyrimidine ring will have distinct chemical shifts based on their substitution pattern and proximity to the electronegative nitrogen atoms and the amino groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 12.0 - 13.0 | 165 - 175 |

| Pyrimidine C-2 | - | 150 - 160 |

| Pyrimidine C-4 | - | 155 - 165 |

| Pyrimidine C-5 | - | 110 - 120 |

| Pyrimidine C-6 | - | 150 - 160 |

| Amino (NH₂) at C-5 | 5.0 - 6.0 | - |

| Amino (NH₂) at C-6 | 6.0 - 7.0 | - |

Note: These are estimated chemical shift ranges based on computational models and data from analogous pyrimidine compounds. Actual values may vary based on solvent and experimental conditions.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and extended π-conjugation often exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. The NLO response of this compound can be investigated computationally by calculating its molecular polarizability (α) and first-order hyperpolarizability (β).

The presence of electron-donating amino groups and an electron-withdrawing carboxylic acid group on the pyrimidine ring creates a donor-π-acceptor system, which is a key feature for NLO activity. Theoretical calculations using methods like DFT can provide insights into the magnitude of the NLO response. A larger difference in the dipole moments of the ground and excited states, along with a high transition probability, generally leads to a larger β value.

Table 4: Predicted Nonlinear Optical (NLO) Properties

| Parameter | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3 - 6 D |

| Mean Polarizability (α) | 100 - 150 x 10⁻²⁴ esu |

Note: The values presented are estimations based on computational studies of pyrimidine derivatives with similar electronic characteristics. The actual values are dependent on the computational method and basis set used.

Conformational Analysis and Tautomeric Equilibria Studies

The structural flexibility of this compound arises from the rotation around the C-C bond connecting the carboxylic acid group to the pyrimidine ring and the potential for different tautomeric forms of the pyrimidine ring itself.

Computational conformational analysis can identify the most stable conformer by calculating the potential energy surface as a function of the dihedral angle of the carboxylic acid group relative to the plane of the pyrimidine ring. The planarity of the system is often favored to maximize conjugation.

Furthermore, pyrimidine derivatives with amino and potential hydroxyl groups (from the carboxylic acid in its enol form, or tautomerism involving the ring nitrogens) can exist in different tautomeric forms. Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to be predominant in the gas phase or in solution. For this compound, the keto-enol tautomerism of the carboxylic acid group and the amino-imino tautomerism of the diaminopyrimidine core are of interest. The relative stability of these tautomers is crucial for understanding the molecule's chemical reactivity and biological activity.

Table 5: Predicted Relative Energies of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) |

|---|---|

| Canonical (Amino-Carboxylic Acid) | 0 (Reference) |

| Imino Tautomer 1 | 5 - 10 |

| Imino Tautomer 2 | 8 - 15 |

Note: The relative energies are estimations based on DFT calculations for similar heterocyclic systems. The canonical form is generally predicted to be the most stable.

Biochemical and Biological Contexts of 5,6 Diaminopyrimidine 4 Carboxylic Acid Precursors

Involvement in De Novo and Salvage Pathways of Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

The biosynthesis of nucleotides, the fundamental building blocks of DNA and RNA, occurs through two primary routes: the de novo pathway and the salvage pathway. creative-proteomics.comnih.gov Precursors of 5,6-diaminopyrimidine-4-carboxylic acid are intrinsically linked to these processes, primarily through the synthesis of the core pyrimidine structure.

The de novo synthesis of pyrimidines builds the nucleotide bases from simple precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This energy-intensive process, occurring in the cytoplasm, involves a series of enzymatic steps culminating in the formation of uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived. nih.govmicrobenotes.com The de novo pathway for purines is similarly a multi-step process that assembles the purine ring onto a ribose-5-phosphate (B1218738) scaffold, starting with simple molecules. nih.govutah.edu

Conversely, the salvage pathway is a less energy-consuming process that recycles pre-existing bases and nucleosides from the degradation of nucleic acids. creative-proteomics.commicrobenotes.com Enzymes like uridine phosphorylase and thymidine (B127349) kinase are central to this pathway, converting free pyrimidine bases back into their corresponding nucleotides. creative-proteomics.com Both pathways are crucial for maintaining the cellular pool of nucleotides required for nucleic acid synthesis, cellular signaling, and energy metabolism. nih.govutah.edu

While this compound itself is not a direct intermediate in the primary de novo or salvage pathways, its pyrimidine core is the fundamental structure synthesized. The diaminopyrimidine structure is closely related to intermediates required for further biosynthetic processes, including the synthesis of purines and other heterocyclic compounds. researchgate.net For instance, the purine ring system consists of a pyrimidine ring fused to an imidazole (B134444) ring, highlighting the foundational role of pyrimidine precursors. researchgate.net

Table 1: Key Components of De Novo and Salvage Pyrimidine Biosynthesis

| Pathway | Key Precursors | Key Enzymes | End Product |

|---|---|---|---|

| De Novo | Carbamoyl phosphate (B84403), Aspartate, PRPP | Carbamoyl phosphate synthetase II (CPS II), Aspartate transcarbamoylase, Dihydroorotase | Uridine Monophosphate (UMP) |

| Salvage | Uracil, Thymine (B56734), Cytosine | Uridine phosphorylase, Thymidine kinase | Respective Nucleotides |

Role as Precursors in Dihydrofolate Metabolism and Pterin (B48896) Biosynthesis

Pyrimidine derivatives are crucial precursors in the biosynthesis of pterins and are central to dihydrofolate metabolism. wikipedia.org Pterins are a class of heterocyclic compounds containing a pteridine (B1203161) ring system, which is essentially a pyrimidine ring fused to a pyrazine (B50134) ring. nih.gov These molecules are vital as cofactors in numerous enzymatic reactions. wikipedia.org

The biosynthesis of many pterins, such as biopterin (B10759762) and folate, begins with guanosine (B1672433) triphosphate (GTP), a purine nucleotide. pathbank.org The first and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase I, which transforms GTP into dihydroneopterin triphosphate. pathbank.orgresearchgate.net This pathway underscores the indirect but essential role of pyrimidine precursors, as the purine ring of GTP is itself constructed upon a pyrimidine foundation.

More directly, substituted 5,6-diaminopyrimidines are key starting materials for the chemical and enzymatic synthesis of pteridines. nih.gov For example, the condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound is a classic method for forming the pteridine ring system. This is exemplified in the synthesis of lumazines and other pteridine derivatives from 5,6-diaminouracils. nih.gov

In the context of dihydrofolate metabolism, the enzyme dihydrofolate reductase (DHFR) is a critical target for various therapeutic agents. nih.govresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. nih.govresearchgate.net Many DHFR inhibitors are structurally based on the 2,4-diaminopyrimidine (B92962) scaffold, highlighting the significance of this pyrimidine arrangement in interacting with key metabolic enzymes. nih.govresearchgate.net

Table 2: Pyrimidine Derivatives in Pterin and Folate Pathways

| Pathway | Key Pyrimidine-Related Precursor | Key Enzyme | Product/Cofactor |

|---|---|---|---|

| Pterin Biosynthesis | Guanosine Triphosphate (GTP) | GTP cyclohydrolase I | Dihydroneopterin triphosphate |

| Pterin Synthesis | 5,6-Diaminouracils | (Chemical Condensation) | Pteridine derivatives (e.g., Lumazines) |

| Folate Metabolism | Dihydrofolate (contains a pteridine ring) | Dihydrofolate Reductase (DHFR) | Tetrahydrofolate |

Enzyme-Mediated Chemical Transformations within Biochemical Systems

The chemical transformation of pyrimidine precursors is mediated by a diverse array of enzymes that catalyze specific reactions crucial for cellular function. These enzymatic processes are fundamental to the synthesis of complex biomolecules from simpler pyrimidine-based starting materials.

One of the most significant enzyme-mediated transformations is the initial step in pterin biosynthesis, catalyzed by GTP cyclohydrolase I . This enzyme facilitates a complex rearrangement of the purine GTP, which contains a pyrimidine substructure, to form the pterin precursor dihydroneopterin triphosphate. pathbank.orgresearchgate.net Another key enzyme in the folate pathway is dihydropteroate synthetase , which catalyzes the condensation of a pteridine precursor with para-aminobenzoic acid (pABA) to form dihydropteroate, an intermediate in the synthesis of dihydrofolic acid. wikipedia.org

The versatility of pyrimidine derivatives is further demonstrated by the broad superfamily of radical S-adenosylmethionine (SAM) enzymes. mdpi.comnih.gov These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical can initiate a wide range of chemical transformations, including methylation, isomerization, and bond cleavage, on various substrates, including those containing pyrimidine rings. mdpi.comnih.gov For instance, spore photoproduct lyase (SPL), a member of this superfamily, directly repairs a specific type of UV-induced DNA damage to a thymine (a pyrimidine) dimer. nih.gov

Furthermore, synthetic biology and biocatalysis often exploit enzymes to perform specific modifications on pyrimidine rings. The synthesis of various 2,4-diaminopyrimidine derivatives, for example, can involve multiple enzymatic steps to introduce different functional groups at specific positions on the pyrimidine core, leading to compounds with potential therapeutic activities. nih.govnih.gov

Table 3: Examples of Enzyme-Mediated Transformations of Pyrimidine-Related Compounds

| Enzyme | Substrate Class | Transformation | Biological Significance |

|---|---|---|---|

| GTP cyclohydrolase I | Purine Nucleotides (GTP) | Ring opening and re-closure | First step in the biosynthesis of pterins and folate. pathbank.org |

| Dihydropteroate synthetase | Pteridine precursors | Condensation with pABA | Synthesis of dihydrofolate in microorganisms. wikipedia.org |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | Reduction | Regeneration of tetrahydrofolate for nucleotide synthesis. nih.gov |

| Spore Photoproduct Lyase (SPL) | Thymine dimers | Direct reversal of DNA damage | UV resistance in bacterial spores. nih.gov |

Future Perspectives and Emerging Research Trajectories

Innovative Synthetic Routes for Enhanced Yields and Selectivity

The development of efficient, high-yield, and selective synthetic methods is paramount for unlocking the full potential of 5,6-diaminopyrimidine-4-carboxylic acid. While classical syntheses exist, emerging research focuses on overcoming limitations such as harsh reaction conditions, low yields, and the generation of multiple byproducts.

Future synthetic strategies are likely to pivot towards greener and more atom-economical approaches. One promising avenue is the refinement of multi-component reactions, where several starting materials are combined in a single step to construct the core heterocycle with the desired functionalities. For instance, adapting procedures used for related pyrimidines, a potential route could involve the cyclization of a guanidine (B92328) salt with a functionalized cyanoacetate (B8463686) derivative. A patented method for producing a related compound, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, involves the cyclization of methyl cyanoacetate and a guanidine salt, followed by a nitrosation reaction. google.com This highlights a pathway that, with modification of starting materials and reaction steps (e.g., reduction of a nitroso or nitro group to an amine), could be tailored for the target molecule.

Another innovative approach is the application of radical chemistry, such as the Minisci reaction. This has been successfully used for the regioselective alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters in a single step with good yields. ucla.edu Exploring radical-based functionalization of a pre-formed 5,6-diaminopyrimidine core or a pyrimidine (B1678525) precursor could offer a direct and efficient route to the target carboxylic acid, bypassing more traditional, multi-step sequences.

The table below summarizes potential innovative synthetic strategies compared to traditional methods.

| Synthetic Strategy | Description | Potential Advantages | Reference for Related Syntheses |

| Modified Cyclization-Functionalization | Cyclization of guanidine with a cyanoacetate derivative, followed by nitrosation/nitration and subsequent reduction to form the 5,6-diamino system. | Potentially high-yielding for the core structure; allows for late-stage introduction of the 5-amino group. | google.com |

| Minisci-type Radical Alkoxycarbonylation | Direct, regioselective introduction of a carboxyl group onto a diaminopyrimidine precursor using radical chemistry. | Reduces the number of synthetic steps; good alternative to conventional methods. | ucla.edu |

| Palladium-Catalyzed Amination | Cross-coupling reactions to introduce the amino groups onto a dihalo-pyrimidine carboxylic acid precursor. | High degree of control and selectivity; applicable to a wide range of substrates. | mdpi.com |

| Gewald Reaction Adaptation | A multi-component reaction involving sulfur, an active methylene (B1212753) compound, and a carbonyl compound, followed by cyclization to form a functionalized ring system. | Efficient construction of highly substituted rings in one pot. | mdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique arrangement of functional groups in this compound opens the door to novel reaction pathways, often facilitated by advanced catalytic systems. The ortho-diamine moiety is a classic precursor for forming fused five-membered heterocyclic rings, such as imidazoles or triazoles, upon reaction with appropriate one-carbon or nitrogen-containing synthons.

Emerging research is focused on the use of novel catalysts to drive these transformations with greater efficiency and selectivity.

Organo-nanocatalysts : These materials have shown promise in synthesizing related heterocyclic systems like pyrano[2,3-d]pyrimidines, demonstrating high yields and mild reaction conditions. researchgate.net Applying similar nanocatalysts could facilitate the construction of complex fused systems starting from this compound.

Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental in building C-C bonds on pyrimidine rings. mdpi.com Future work could explore using the diamino-acid as a platform for sequential, site-selective cross-coupling reactions, catalyzed by palladium, copper, or nickel complexes, to build elaborate molecular architectures.

Tungstate-Catalyzed Oxidations : A novel method using sodium tungstate (B81510) as a catalyst for the N-oxidation of diaminopyrimidines with hydrogen peroxide has been developed for industrial-scale synthesis. questjournals.org This highlights the potential for discovering new catalytic systems that can selectively modify the pyrimidine core itself, offering pathways to novel derivatives.

The table below outlines potential reaction pathways and the catalytic systems that could enable them.

| Reaction Type | Description | Catalytic System | Potential Outcome | Reference for Related Systems |

| Fused Heterocycle Formation | Condensation of the 5,6-diamino groups with aldehydes, ketones, or carboxylic acids to form fused imidazole (B134444) rings (purine analogues). | Brønsted or Lewis acids; organo-nanocatalysts. | Biologically active purine (B94841) isosteres. | mdpi.com |

| N-Oxidation | Selective oxidation of one of the pyrimidine nitrogen atoms. | Sodium Tungstate / H₂O₂. | Creation of N-oxide derivatives with potentially altered biological activity and solubility. | questjournals.org |

| Sequential Cross-Coupling | Stepwise functionalization of the pyrimidine ring (if halogenated precursors are used) via Suzuki, Buchwald-Hartwig, or Sonogashira reactions. | Palladium, Nickel, or Copper complexes. | Highly decorated, multi-substituted pyrimidine scaffolds. | mdpi.com |

Advanced Computational Chemistry for Rational Design and Mechanistic Insights

Computational chemistry is an increasingly indispensable tool for predicting molecular properties, guiding synthetic efforts, and elucidating reaction mechanisms. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can provide profound insights.

Structural and Electronic Analysis : DFT calculations can be used to determine the stable conformations, electron distribution, and reactivity sites of the molecule. acs.orgnih.gov This information is crucial for predicting how the molecule will interact with other reagents or biological targets. For example, computational studies on related diaminopyrimidine sulfonates have elucidated complex hydrogen bonding networks and stacking interactions, which are critical to their solid-state structure. acs.org

Rational Design of Derivatives : By modeling the interaction of virtually designed derivatives with biological targets, such as enzyme active sites, computational docking can prioritize the synthesis of compounds with the highest potential for desired activity. mdpi.commdpi.com This structure-based drug design approach has been successfully applied to other pyrimidine-based inhibitors. mdpi.com

Mechanistic Elucidation : Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and key intermediates. researchgate.net This is particularly valuable for understanding and optimizing novel catalytic cycles or complex multi-step reactions, providing insights that are often difficult to obtain through experimental means alone.

| Computational Method | Application Area | Expected Insights | Reference for Related Studies |

| Density Functional Theory (DFT) | Structural Optimization & Reactivity | Prediction of stable conformers, bond lengths/angles, HOMO-LUMO gaps, and sites for electrophilic/nucleophilic attack. | acs.org |

| Molecular Docking | Drug Design & Discovery | Predicting binding modes and affinities of derivatives to protein targets (e.g., kinases, DHFR). | mdpi.commdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analysis of hydrogen bonds and other weak interactions that dictate crystal packing and molecular recognition. | acs.org |

| Reaction Pathway Modeling | Mechanistic Studies | Calculation of activation energies and transition state structures to understand reaction feasibility and selectivity. | researchgate.net |

Development as a Building Block for Functional Materials and Advanced Architectures